molecular formula C23H27N3O2 B4739320 1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole

1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole

Cat. No. B4739320
M. Wt: 377.5 g/mol
InChI Key: XDMKEDVDQFLULA-UHFFFAOYSA-N
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Description

1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole, also known as MDI or MDL-100907, is a selective antagonist for the serotonin 5-HT2A receptor. It has been extensively researched for its potential use in treating various psychiatric disorders, including schizophrenia and depression.

Mechanism of Action

1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole acts as a selective antagonist for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By blocking the activity of this receptor, 1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole can modulate the activity of various neurotransmitter systems, including dopamine and glutamate, which are implicated in the pathophysiology of schizophrenia and depression.
Biochemical and Physiological Effects:
1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, changes in gene expression, and alterations in brain structure and function. It has been shown to have antipsychotic and antidepressant effects in animal models and has been tested in clinical trials for the treatment of schizophrenia and depression.

Advantages and Limitations for Lab Experiments

1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole has several advantages for lab experiments, including its high affinity for the 5-HT2A receptor, its selectivity for this receptor, and its ability to modulate various neurotransmitter systems. However, it also has some limitations, including its potential for off-target effects, its limited solubility, and its potential for toxicity at high doses.

Future Directions

There are several potential future directions for research on 1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole, including the development of more selective and potent 5-HT2A receptor antagonists, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential use in combination with other drugs for the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole and to identify potential side effects and toxicity.

Scientific Research Applications

1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole has been extensively studied for its potential use in treating various psychiatric disorders, including schizophrenia and depression. It has been shown to have a high affinity for the 5-HT2A receptor, which is implicated in the pathophysiology of these disorders. 1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole has been shown to have antipsychotic and antidepressant effects in animal models and has been tested in clinical trials for the treatment of schizophrenia and depression.

properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-17-18(2)26(20-9-5-4-8-19(17)20)23(27)16-24-12-14-25(15-13-24)21-10-6-7-11-22(21)28-3/h4-11H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMKEDVDQFLULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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